![molecular formula C14H21ClN2 B6594829 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride CAS No. 1415560-32-5](/img/structure/B6594829.png)
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the CAS Number: 1415560-32-5 . It has a molecular weight of 252.79 . The IUPAC name for this compound is (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2.ClH/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10,15H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes involves asymmetric cycloadditions that afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator .作用機序
Target of Action
The primary target of 8-Benzyl-8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Benzyl-8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have diverse biological activities
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-8-Azabicyclo[32Given that it shares a core structure with tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Result of Action
The molecular and cellular effects of 8-Benzyl-8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have diverse biological activities
実験室実験の利点と制限
One of the primary advantages of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride is its high affinity for the dopamine D1 receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. Additionally, this compound has a relatively simple synthesis method and is commercially available, making it easily accessible for researchers. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which may limit its usefulness in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride. One area of interest is the development of new therapeutic applications for this compound, particularly for cognitive disorders such as Alzheimer's disease. Additionally, there is ongoing research investigating the role of the dopamine D1 receptor in various neurological disorders such as Parkinson's disease and schizophrenia, and this compound may continue to be a valuable tool for these studies. Finally, there is also potential for the development of new analogs of this compound with improved pharmacological properties, which may further enhance its usefulness in scientific research.
合成法
The synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The yield of this reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride has been extensively used in scientific research to study the dopamine D1 receptor and related neurological disorders. This compound has been shown to have a high affinity for the D1 receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. In particular, this compound has been used to study the effects of dopamine on learning and memory, reward processing, and motor function.
Safety and Hazards
The compound is considered hazardous. It can cause serious eye damage, severe skin burns, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOKOMIZSMRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415560-32-5 |
Source


|
| Record name | 8-Azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

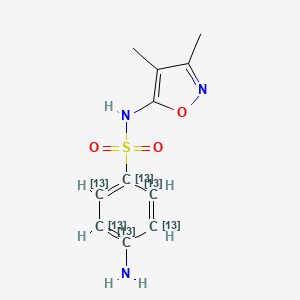


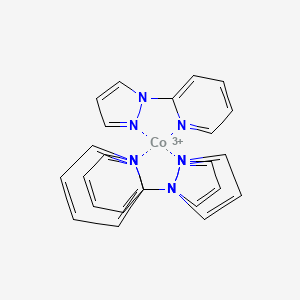
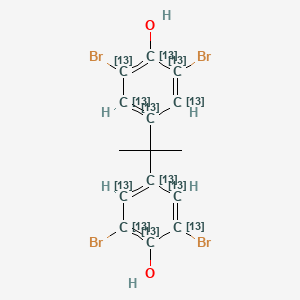


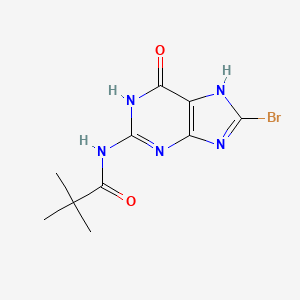

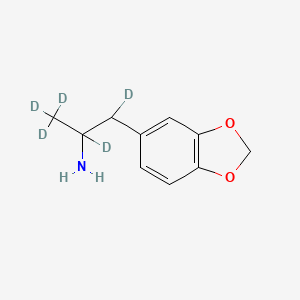


![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)
